molecular formula C16H11NO3 B1361899 2-(4-Nitrophenoxy)naphthalene CAS No. 71311-82-5

2-(4-Nitrophenoxy)naphthalene

Cat. No. B1361899
CAS RN: 71311-82-5
M. Wt: 265.26 g/mol
InChI Key: ORYXOTYJSALBQZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)naphthalene is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-(4-Nitrophenoxy)naphthalene involves the Williamson etherification process . The reaction conditions include the use of caesium carbonate, copper (I) bromide, and 1,1’-azobis (cyclohexanecarbonitrile) in N,N-dimethyl-formamide at 100 degrees Celsius for 0.5 hours .


Molecular Structure Analysis

The InChI code for 2-(4-Nitrophenoxy)naphthalene is 1S/C16H11NO3/c18-17(19)14-6-9-15(10-7-14)20-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H . The InChI key is ORYXOTYJSALBQZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(4-Nitrophenoxy)naphthalene is a solid substance . It has a molecular weight of 265.27 .

Scientific Research Applications

Anticancer Potential

Research has identified 2-(4-Nitrophenoxy)naphthalene as a compound with potential anticancer properties. In a study, it was synthesized alongside other nitroaromatics, showing significant antitumor activity, as indicated by low LD50 values in brine shrimp cytotoxicity tests and low IC50 values. These compounds were also found to protect DNA against hydroxyl free radicals, suggesting their potential utility in cancer treatment or prevention (Shabbir et al., 2015).

Photophysical Characterization

A study on organotin compounds derived from Schiff bases for organic light-emitting diodes (OLEDs) involved the synthesis of ligands such as 2-(4-Nitrophenoxy)naphthalene. The study focused on understanding the photophysical properties of these compounds, contributing to the development of advanced materials for electronic and optical applications (García-López et al., 2014).

Development of Aromatic Polyamides

In the field of polymer science, 2-(4-Nitrophenoxy)naphthalene has been used as a precursor in the synthesis of aromatic polyamides. These polyamides have shown desirable properties like solubility in aprotic solvents and high thermal stability, making them suitable for various industrial applications (Yang & Chen, 1992).

Environmental Impact Studies

The environmental impact of nitroaromatic compounds, including 2-(4-Nitrophenoxy)naphthalene, has been explored in studies like the nitration of naphthalene in aqueous systems. Understanding the formation and behavior of these compounds in different environmental conditions is crucial for assessing potential risks and impacts (Vione et al., 2005).

Unique Fluorescence Properties

Another study investigated the unique fluorescence properties of nitro-group-containing naphthalene derivatives, including 2-(4-Nitrophenoxy)naphthalene. This research is significant for developing environmental fluorescence sensors, as these compounds exhibit distinct fluorescence behavior in different solvents (Hachiya et al., 2013).

Safety and Hazards

The safety information for 2-(4-Nitrophenoxy)naphthalene indicates that it has hazard statements H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions for the study of 2-(4-Nitrophenoxy)naphthalene and similar compounds could involve further investigation into their potential anticancerous properties . Additionally, more research is needed to better understand the chemical reactions involving these compounds .

properties

IUPAC Name

2-(4-nitrophenoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-17(19)14-6-9-15(10-7-14)20-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYXOTYJSALBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354031
Record name 2-(4-nitrophenoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)naphthalene

CAS RN

71311-82-5
Record name 2-(4-nitrophenoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-fluoro-4-nitrobenzene (10 mmol) in DMF (20 mL) at rt, solid potassium carbonate (30 mmol) was added followed by addition of 2-naphthol (10 mmol) to the reaction mixture and heating to 80° C. until the reaction was complete as indicated by TLC or HPLC. After cooling to rt, the reaction mixture was poured into H2O (100 mL), extracted with EtOAc (2×50 mL), washed with H2O (2×50 mL) and brine (50 mL), and dried over sodium sulfate. The solvent was removed in vacuuo to afford the desired 4-(naphthalen-2-yloxy)-1-nitrobenzene. The crude product was used for further transformation.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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